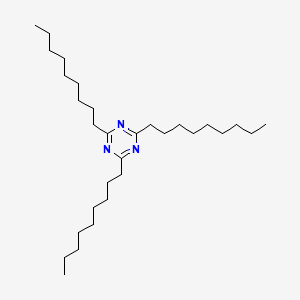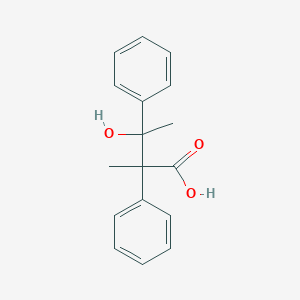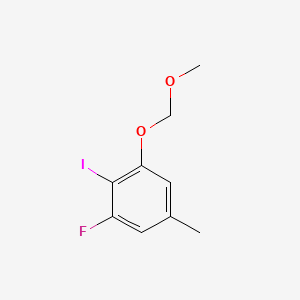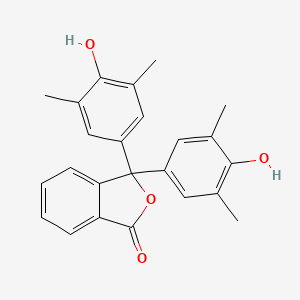
4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione is a fluorinated β-diketone compound It is characterized by the presence of a heptafluoropropyl group and a thiophene ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione typically involves the reaction of heptafluorobutyryl chloride with 5-methylthiophene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione has several scientific research applications:
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their luminescent properties.
Materials Science: The compound is used in the synthesis of materials with specific electronic or optical properties.
Biological Studies: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of advanced materials for electronics and photonics.
Mechanism of Action
The mechanism by which 4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione exerts its effects is primarily through its ability to form stable complexes with metal ions. The fluorinated alkyl chain and the thiophene ring provide a unique electronic environment that enhances the stability and reactivity of these complexes. The molecular targets and pathways involved depend on the specific application, such as luminescence in coordination complexes or biological activity in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)hexane-1,3-dione: Similar structure but with a different substitution pattern on the thiophene ring.
4,4,5,5,6,6,6-Heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione: Contains a pyrazole ring instead of a thiophene ring.
Uniqueness
4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione is unique due to the presence of the 5-methylthiophene ring, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in the synthesis of metal complexes with specific luminescent properties and in the development of materials with tailored electronic characteristics.
Properties
CAS No. |
582-74-1 |
|---|---|
Molecular Formula |
C11H7F7O2S |
Molecular Weight |
336.23 g/mol |
IUPAC Name |
4,4,5,5,6,6,6-heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione |
InChI |
InChI=1S/C11H7F7O2S/c1-5-2-3-7(21-5)6(19)4-8(20)9(12,13)10(14,15)11(16,17)18/h2-3H,4H2,1H3 |
InChI Key |
OJEHNIIDGPUAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


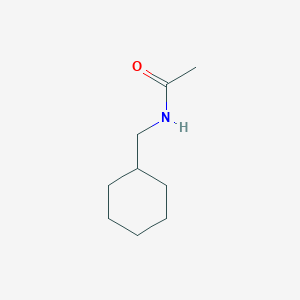
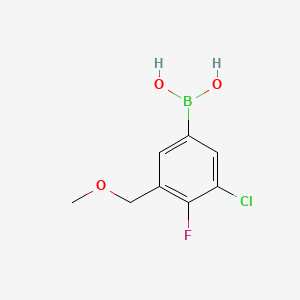
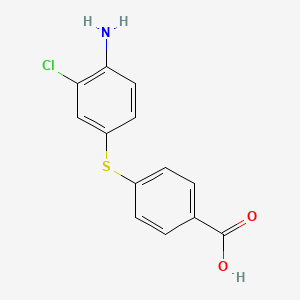
![3-Bromothieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B14015505.png)
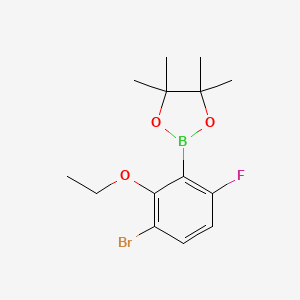
![N-Methyl-N'-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}urea](/img/structure/B14015508.png)
